molecular formula C5H4ClIN2 B13681738 3-Chloro-6-iodo-4-methylpyridazine

3-Chloro-6-iodo-4-methylpyridazine

Cat. No.: B13681738
M. Wt: 254.45 g/mol
InChI Key: QMNNRFZYAOIWDX-UHFFFAOYSA-N
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Description

3-Chloro-6-iodo-4-methylpyridazine is a heterocyclic compound that belongs to the pyridazine family It is characterized by the presence of chlorine, iodine, and a methyl group attached to the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-iodo-4-methylpyridazine can be achieved through several methods. One common approach involves the halogenation of 4-methylpyridazine. The process typically starts with the chlorination of 4-methylpyridazine to form 3-chloro-4-methylpyridazine. This intermediate is then subjected to iodination to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of halogenation and pyridazine chemistry can be applied to scale up the synthesis for industrial purposes. This would involve optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-iodo-4-methylpyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-6-iodo-4-methylpyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-6-iodo-4-methylpyridazine depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. For example, it can inhibit p38MAP kinase, which plays a role in inflammatory responses . The molecular targets and pathways involved would vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-iodo-4-methylpyridazine is unique due to the presence of both chlorine and iodine atoms, which allows for diverse chemical transformations. The methyl group also contributes to its distinct reactivity compared to other pyridazine derivatives.

Properties

Molecular Formula

C5H4ClIN2

Molecular Weight

254.45 g/mol

IUPAC Name

3-chloro-6-iodo-4-methylpyridazine

InChI

InChI=1S/C5H4ClIN2/c1-3-2-4(7)8-9-5(3)6/h2H,1H3

InChI Key

QMNNRFZYAOIWDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1Cl)I

Origin of Product

United States

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